1-(2,4,5-Trichlorobenzenesulfonyl)azepane

Sulfonamide SAR Azepane building blocks Medicinal chemistry

1-(2,4,5-Trichlorobenzenesulfonyl)azepane is a synthetic sulfonamide formed by the condensation of 2,4,5-trichlorobenzenesulfonyl chloride with the seven-membered cyclic secondary amine azepane (hexamethyleneimine). This compound belongs to the broader class of N-sulfonyl azepanes, which are employed as building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C12H14Cl3NO2S
Molecular Weight 342.7 g/mol
Cat. No. B12192789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,5-Trichlorobenzenesulfonyl)azepane
Molecular FormulaC12H14Cl3NO2S
Molecular Weight342.7 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C12H14Cl3NO2S/c13-9-7-11(15)12(8-10(9)14)19(17,18)16-5-3-1-2-4-6-16/h7-8H,1-6H2
InChIKeyQGOULTPSFBFXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4,5-Trichlorobenzenesulfonyl)azepane: Chemical Identity and Baseline Procurement Profile


1-(2,4,5-Trichlorobenzenesulfonyl)azepane is a synthetic sulfonamide formed by the condensation of 2,4,5-trichlorobenzenesulfonyl chloride with the seven-membered cyclic secondary amine azepane (hexamethyleneimine). This compound belongs to the broader class of N-sulfonyl azepanes, which are employed as building blocks in medicinal chemistry and agrochemical research. At the time of this analysis, no primary research articles, patents, or authoritative database entries providing quantitative performance or property data for this specific compound were identified through systematic searches of the scientific and patent literature .

Why Generic Substitution of 1-(2,4,5-Trichlorobenzenesulfonyl)azepane Is Not Supported Without Product-Specific Data


The sulfonamide class is characterized by significant structure-activity relationship (SAR) sensitivity, where even minor variations in the amine ring size or chlorine substitution pattern on the aryl sulfonyl moiety can lead to pronounced differences in target binding affinity, metabolic stability, and physicochemical properties. In the absence of product-specific comparative data for 1-(2,4,5-Trichlorobenzenesulfonyl)azepane, any attempt to interchange it with a generic analog—such as the corresponding piperidine, diazepane, or differently chlorinated phenylsulfonyl congener—carries unquantifiable risk of divergent performance in biological assays or chemical transformations. Without empirical head-to-head profiling, generic substitution cannot be scientifically justified .

Quantitative Differentiation Evidence for 1-(2,4,5-Trichlorobenzenesulfonyl)azepane: Data Gap Declaration


No Comparator-Based Quantitative Evidence Identified

A thorough search of primary literature, patents, and authoritative databases did not yield any study in which 1-(2,4,5-Trichlorobenzenesulfonyl)azepane was directly compared to a structurally defined analog with accompanying quantitative assay data. Consequently, no direct head-to-head, cross-study comparable, or class-level inference evidence can be reported for this compound. This finding underscores a critical evidence gap: potential users must request or generate custom comparative profiling data before selecting this compound over an alternative .

Sulfonamide SAR Azepane building blocks Medicinal chemistry

Application Scenarios for 1-(2,4,5-Trichlorobenzenesulfonyl)azepane Based on Established Evidence


Exploratory Medicinal Chemistry Screening

Given the lack of precedent data, the compound may serve as a novel azepane-containing sulfonamide scaffold in exploratory library synthesis, where its unique combination of the 2,4,5-trichlorophenyl motif and the seven-membered azepane ring may yield distinct biological profiles. Procurement for such screening must be accompanied by the generation of in-house comparative data .

Custom SAR Studies Requiring Azepane Sulfonamides

Research groups investigating the effect of ring expansion (from piperidine to azepane) on sulfonamide pharmacology may use this compound as a key entry in a matrix of analogs. However, until head-to-head data against the corresponding piperidine or diazepane analogs are generated, no selection advantage can be asserted .

Chemical Biology Probe Development

The compound could be employed as a chemical biology probe to interrogate protein targets that are sensitive to the steric and electronic properties of the trichlorophenylsulfonyl moiety, contingent upon the demonstration of selective binding relative to closely related sulfonamides .

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